molecular formula C21H20N2O4 B5736149 [(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate

Cat. No.: B5736149
M. Wt: 364.4 g/mol
InChI Key: BHZIAXOFOPPBRV-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an amino group, a methoxyphenyl group, and a naphthalen-1-yloxyacetate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-amino-2-(4-methoxyphenyl)ethanone with 2-naphthalen-1-yloxyacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate can be compared with other similar compounds, such as:

    [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    [(Z)-[1-amino-2-(4-hydroxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-17-11-9-15(10-12-17)13-20(22)23-27-21(24)14-26-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZIAXOFOPPBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)COC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)COC2=CC=CC3=CC=CC=C32)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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